Hepatic Transporter Inhibition: Sulindac Sulfide-Glucuronide Versus Sulindac Sulfone-Glucuronide in Human Hepatocytes
In suspended human hepatocytes, sulindac sulfide (the aglycone of the target glucuronide) inhibited Na⁺-dependent taurocholate initial uptake with an IC₅₀ of 3.1 µM, which was approximately 13.6-fold more potent than sulindac sulfone (IC₅₀ = 42.2 µM) [1]. Furthermore, sulindac sulfide/metabolites decreased the in vitro biliary clearance of estradiol 17-β-glucuronide (E₂17G) by 51 to 100% in human sandwich-cultured hepatocytes (SCH) [2]. Since E₂17G is a prototypical substrate for OATP1B1-mediated uptake and MRP2-mediated biliary excretion, these data demonstrate that the sulfide-derived glucuronide conjugate exerts substantially greater inhibitory activity toward hepatic organic anion transport proteins compared to the sulfone-derived conjugate, with direct implications for DDI risk assessment.
| Evidence Dimension | IC₅₀ for inhibition of Na⁺-dependent taurocholate uptake |
|---|---|
| Target Compound Data | 3.1 µM (sulindac sulfide aglycone) |
| Comparator Or Baseline | 42.2 µM (sulindac sulfone aglycone) |
| Quantified Difference | 13.6-fold greater inhibitory potency |
| Conditions | Suspended human hepatocytes; taurocholate as substrate |
Why This Matters
This quantifies the differential DDI risk profile between sulfide- and sulfone-derived conjugates, enabling researchers to select the appropriate reference standard for transporter inhibition studies.
- [1] Lee, J. K., Paine, M. F., & Brouwer, K. L. R. (2010). Sulindac and its metabolites inhibit multiple transport proteins in rat and human hepatocytes. Journal of Pharmacology and Experimental Therapeutics, 334(2), 410-418. View Source
- [2] Lee, J. K., Paine, M. F., & Brouwer, K. L. R. (2010). Sulindac and its metabolites inhibit multiple transport proteins in rat and human hepatocytes. Journal of Pharmacology and Experimental Therapeutics, 334(2), 410-418. View Source
